molecular formula C7H8N2 B2563471 4-Ethynyl-3,5-dimethyl-1H-pyrazole CAS No. 22825-22-5

4-Ethynyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B2563471
CAS No.: 22825-22-5
M. Wt: 120.155
InChI Key: OYAYCYABDGJKIX-UHFFFAOYSA-N
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Description

4-Ethynyl-3,5-dimethyl-1H-pyrazole is a versatile heterocyclic organic compound primarily used as a key synthetic intermediate and building block in medicinal chemistry and materials science research. Pyrazole derivatives are a significant class of nitrogen-containing heterocycles known for their wide range of pharmacological activities and applications in coordination chemistry . The core pyrazole structure is a π-excessive aromatic heterocycle, and the presence of both a methyl and an ethynyl substituent on the ring makes this particular derivative a valuable scaffold for further chemical modification, such as in metal-catalyzed coupling reactions (e.g., Click chemistry) via its ethynyl group . Researchers value pyrazole-based compounds for their diverse biological profiles, which include potential anti-inflammatory, anticancer, antimicrobial, and antidepressant activities . While specific biological data for this compound may be limited, its structural features align with those of pyrazoles found in commercially available drugs and active research compounds. Furthermore, substituted pyrazoles are widely studied in the development of ligands for metal complexes, which have applications in catalysis and as luminescent materials . This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethynyl-3,5-dimethyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-4-7-5(2)8-9-6(7)3/h1H,2-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAYCYABDGJKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Ethynyl 3,5 Dimethyl 1h Pyrazole and Its Precursors

Classical Pyrazole (B372694) Ring Formation Strategies and their Adaptations

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several robust methods developed over more than a century. These methods are readily adapted for the synthesis of the 3,5-dimethyl-1H-pyrazole precursor.

The most common and classical method for synthesizing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction first reported by Ludwig Knorr in 1883. nih.govbeilstein-journals.org This approach is particularly well-suited for the synthesis of 3,5-dimethyl-1H-pyrazole, utilizing acetylacetone (B45752) (a 1,3-diketone) and a hydrazine source.

The reaction involves the condensation of hydrazine with the two carbonyl groups of acetylacetone, followed by cyclization and dehydration to form the aromatic pyrazole ring. The choice of hydrazine derivative (e.g., hydrazine hydrate (B1144303) or hydrazine sulfate) and reaction conditions can influence the reaction's efficiency and outcome. orgsyn.orgscribd.com For instance, the use of hydrazine hydrate in water has been shown to produce 3,5-dimethylpyrazole in high yields without the formation of inorganic byproducts. scribd.com In one documented procedure, reacting hydrazine sulfate (B86663) with acetylacetone in an aqueous sodium hydroxide solution at 15°C resulted in a 77–81% yield of 3,5-dimethylpyrazole. orgsyn.org Another study reported a yield of up to 95% when using hydrazine hydrate in water with a reaction time of 2 hours. scribd.com

ReactantsConditionsProductYieldReference
Acetylacetone, Hydrazine Sulfate10% NaOH(aq), 15°C, 1 hour3,5-Dimethylpyrazole77–81% orgsyn.org
Acetylacetone, Hydrazine HydrateWater, 15°C, 2 hours3,5-Dimethylpyrazole95% scribd.com
Acetylacetone, Hydrazine HydrateGlacial Acetic Acid (catalyst), Water, <50°C, 3 hours3,5-Dimethylpyrazole>90% google.comgoogle.com

The regioselectivity of the cyclocondensation can be a concern when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of isomers. nih.govnih.gov However, for the synthesis of 3,5-dimethyl-1H-pyrazole from the symmetrical acetylacetone, this is not an issue.

Another powerful strategy for constructing the pyrazole ring is through a [3+2] cycloaddition reaction. beilstein-journals.orgccspublishing.org.cn This method involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazole synthesis, a common approach is the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). ccspublishing.org.cnnih.govresearchgate.net

While not the most direct route to the simple 3,5-dimethyl-1H-pyrazole, this methodology is highly versatile for creating a wide range of substituted pyrazoles. bohrium.com The reaction of a diazo compound with an alkyne directly yields a pyrazole, while reaction with an alkene produces a pyrazoline, which can then be oxidized to the corresponding pyrazole. nih.gov The use of α-diazoesters and ynones, for example, can lead to multisubstituted pyrazoles through a cascade reaction involving [3+2] cycloaddition followed by rearrangement. ccspublishing.org.cn Although this method is more complex than the Knorr synthesis for the specific precursor , it represents a significant tool in the broader field of pyrazole synthesis. researchgate.net

Dedicated Synthetic Routes to 4-Ethynyl-3,5-dimethyl-1H-pyrazole and Related Derivatives

Once the 3,5-dimethyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the ethynyl (B1212043) group at the 4-position. This is typically achieved through functionalization of the pre-formed pyrazole ring.

A common and effective method for introducing an ethynyl group onto an aromatic or heteroaromatic ring is the Sonogashira coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins a terminal alkyne with an aryl or vinyl halide. wikipedia.org To apply this to the synthesis of this compound, a 4-halo-3,5-dimethyl-1H-pyrazole precursor is required. The reaction would then proceed by coupling this halo-pyrazole with a suitable protected or terminal alkyne, such as trimethylsilylacetylene, followed by deprotection if necessary. The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups. wikipedia.org

The pyrazole ring exhibits distinct electronic properties that direct its reactivity. The 4-position of the pyrazole ring is electron-rich and, therefore, susceptible to electrophilic substitution. nih.govpharmaguideline.comchim.it This characteristic allows for the introduction of various functional groups at this position, which can then be converted to an ethynyl group.

A key step towards the synthesis of this compound is the halogenation of the 3,5-dimethyl-1H-pyrazole core at the 4-position. This creates the necessary handle for a subsequent Sonogashira coupling. For example, iodination at the C4 position can be achieved, setting the stage for the introduction of the ethynyl moiety.

Starting MaterialReaction TypeKey IntermediateSubsequent ReactionFinal Product
3,5-Dimethyl-1H-pyrazoleElectrophilic Halogenation (e.g., Iodination)4-Iodo-3,5-dimethyl-1H-pyrazoleSonogashira Coupling with a terminal alkyneThis compound

An alternative approach to constructing the pyrazole ring that can incorporate functionality amenable to conversion to an ethynyl group involves the use of propargyl alcohol derivatives. researchgate.netorganic-chemistry.org For instance, a one-pot synthesis of substituted pyrazoles from propargyl alcohols has been developed. researchgate.net This method proceeds through an acid-catalyzed Meyer-Schuster rearrangement of the propargyl alcohol to generate an α,β-unsaturated carbonyl compound in situ, which then undergoes cyclocondensation with hydrazine. researchgate.net While this provides a route to various substituted pyrazoles, its direct application to the synthesis of this compound would require a specific propargyl alcohol precursor that leads to the desired substitution pattern. Another strategy involves the reaction of hydrazine with propargyl aldehyde to form the parent pyrazole. pharmaguideline.com Adapting this to generate the target molecule would necessitate a suitably substituted propargyl aldehyde.

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of this compound and related pyrazole derivatives has been significantly advanced through the development of innovative chemical methodologies. These techniques offer improvements in efficiency, safety, and molecular diversity, moving beyond traditional synthetic routes. This section details several advanced strategies, including metal-catalyzed reactions, metal-free protocols, continuous-flow systems, and one-pot multi-component reactions.

Metal-Catalyzed Synthetic Approaches (e.g., Copper-Mediated Alkyne Homocoupling)

Metal catalysis plays a pivotal role in the synthesis of complex pyrazole structures, particularly for the introduction of functional groups like the ethynyl moiety. Copper-catalyzed reactions are especially prominent, facilitating key transformations such as alkyne homocoupling, which is crucial for creating diyne intermediates that can subsequently be converted into pyrazole rings.

Copper-mediated oxidative homocoupling of terminal alkynes is an effective method for producing symmetrical 1,4-disubstituted buta-1,3-diynes, which are precursors to 3,5-disubstituted pyrazoles. nih.govresearchgate.net This process often utilizes copper(I) and copper(II) salts that operate cooperatively. nih.gov For instance, catalysts like CuCl or CuBr₂ can be used under mild, and sometimes solvent-free, conditions to achieve excellent yields. researchgate.net The resulting 1,3-diynes can then react with hydrazine in a subsequent step to form the pyrazole core. This strategy is advantageous as it starts from readily available terminal alkynes.

Beyond homocoupling, copper catalysts are employed in various other pyrazole syntheses. Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a route to substituted pyrazoles using inexpensive Cu₂O as the promoter and air as the oxidant. organic-chemistry.org Additionally, copper-catalyzed enantioselective alkynylation has been developed for reactions involving pyrazole-4,5-diones and terminal alkynes, producing chiral propargylic alcohols with a pyrazolone motif in high yields and enantioselectivity. Other metals like nickel, iron, and ruthenium have also been utilized in catalyzing transformations of compounds like isoxazoles or in reactions involving hydrazones and diols to form the pyrazole ring. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Reactions in Pyrazole Synthesis
Catalyst/PromoterReaction TypeReactantsProduct TypeKey FeaturesReference
CuClAlkyne HomocouplingTerminal AlkynesSymmetrical 1,3-DiynesSolvent-free, mild conditions, excellent yields. researchgate.net
CuBr₂Alkyne HomocouplingTerminal Alkynes1,3-Diynes (in-situ)Used in a two-step flow synthesis of 3,5-disubstituted pyrazoles.
Cu₂OAerobic Oxidative [3+2] CycloadditionN,N-disubstituted hydrazines, AlkynoatesSubstituted PyrazolesUses air as a green oxidant. organic-chemistry.org
CuI / Chiral LigandEnantioselective AlkynylationPyrazole-4,5-diones, Terminal AlkynesChiral Propargylic AlcoholsHigh yield and enantioselectivity (up to 98% ee).

Metal-Free Synthetic Protocols for Pyrazole Formation

To address the environmental and economic concerns associated with metal catalysts, significant research has been directed towards metal-free synthetic protocols. These methods often rely on the inherent reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of non-metallic reagents.

A notable metal-free approach is the Cope-type hydroamination of 1,3-diynes with hydrazine. This reaction proceeds via a nucleophilic attack of hydrazine on the diyne, leading to an allene (B1206475) intermediate that undergoes electrophilic cyclization to form the pyrazole ring. This transformation is catalyst-free and proceeds smoothly without additives under relatively mild conditions.

Another powerful metal-free strategy involves the electrophilic cyclization of α,β-alkynic hydrazones. nih.gov By simply tuning the reaction temperature, this method allows for the divergent synthesis of either N-H pyrazoles or N-tosyl-1H-pyrazoles from common starting materials in the absence of any transition-metal catalysts or oxidants. nih.gov The reactions demonstrate excellent functional-group tolerance and can be performed in solvents like ethanol. nih.gov Furthermore, the [3+2] annulation between hydrazones (acting as aza-enamines) and activated olefins like nitroolefins or acrylates provides a selective route to trisubstituted pyrazoles without the need for a metal catalyst. researchgate.net

Table 2: Comparison of Metal-Free Pyrazole Synthesis Methods
MethodologyKey ReactantsDriving Force/ConditionsProduct TypeReference
Cope-type Hydroamination1,3-Diynes, HydrazineNucleophilic attack followed by electrophilic cyclization.3,5-Disubstituted Pyrazoles
Electrophilic Cyclizationα,β-Alkynic HydrazonesTemperature-controlled (e.g., 95°C in ethanol).N-H Pyrazoles or 1-Tosyl-1H-pyrazoles nih.gov
[3+2] AnnulationHydrazones, Activated OlefinsInherent reactivity of aza-enamine and olefin.Trisubstituted Pyrazoles researchgate.net

Continuous-Flow Synthesis Methodologies for Pyrazole Derivatives

Continuous-flow chemistry has emerged as a transformative technology for the synthesis of pyrazoles, offering enhanced safety, speed, scalability, and process control compared to traditional batch methods. nih.govgalchimia.com This technique is particularly advantageous for handling hazardous intermediates, such as diazoalkanes, by generating and consuming them in situ, thereby minimizing risks. nih.govmdpi.com

A modular continuous-flow "assembly line" approach has been developed for the rapid synthesis of highly functionalized pyrazoles. nih.gov In this system, reagents are passed through sequential reactor coils where different reactions, such as diazoalkane formation, [3+2] cycloaddition, and subsequent N-alkylation or arylation, occur in a telescoped fashion. nih.gov This allows for the creation of diverse molecular scaffolds in a short total residence time. nih.gov For example, a four-step synthesis of a measles therapeutic, AS-136A, was achieved with a residence time of just 31.7 minutes. nih.gov

Flow chemistry also enables multistep syntheses without the need to isolate intermediates. A two-step continuous-flow method for 3,5-disubstituted pyrazoles involves an initial copper-mediated alkyne homocoupling, followed by in-line removal of the copper catalyst using a scavenger resin, and a subsequent Cope-type hydroamination with hydrazine in a heated coil. nih.gov Operating solvents above their atmospheric boiling points in the sealed flow system can significantly improve reaction kinetics. nih.gov

Table 3: Key Parameters in Continuous-Flow Pyrazole Synthesis
Flow System FeatureDescriptionAdvantageExample ApplicationReference
Sequential Reactor CoilsReagents pass through multiple modules where different reactions occur.Telescoped, multi-step synthesis without intermediate isolation.Assembly line synthesis of fluorinated pyrazoles. nih.gov
In-line ScavengingA column packed with a scavenger resin is placed between reactors.Removes catalysts or impurities before the next reaction step.Removal of copper after alkyne homocoupling.
Elevated Temperature/PressureOperating solvents above their standard boiling points in a pressurized system.Improved reaction kinetics and shorter residence times.Rapid [3+2] cycloaddition at elevated temperatures. nih.gov
In-situ Intermediate GenerationUnstable or hazardous intermediates are generated and immediately consumed.Enhanced safety.Safe handling of diazoalkanes. nih.govmdpi.com

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) provide a highly efficient pathway to complex molecules like pyrazoles by combining three or more reactants in a single reaction vessel. This approach minimizes waste, reduces reaction time, and simplifies purification processes compared to multi-step syntheses.

A common and effective one-pot strategy for synthesizing 3,5-disubstituted 1H-pyrazoles involves a three-component reaction of an aromatic aldehyde, tosylhydrazine, and a terminal alkyne. organic-chemistry.org This procedure first involves the condensation of the aldehyde and tosylhydrazine to form a tosylhydrazone intermediate, which then undergoes a cycloaddition with the alkyne. organic-chemistry.org The reaction tolerates a wide array of functional groups and sterically hindered substrates, affording the desired pyrazoles in good yields. organic-chemistry.orgorganic-chemistry.org

Another innovative one-pot method utilizes surrogates for acetylene, which can be difficult to handle. For example, mercaptoacetaldehyde (generated from 2,5-dihydroxy-1,4-dithiane-2,5-diol) can be used in a (3+3)-annulation with in-situ generated nitrile imines. nih.govorganic-chemistry.org This is followed by a cascade of dehydration and ring-contraction reactions to yield 1-aryl-3-trifluoromethylpyrazoles under mild conditions. nih.govorganic-chemistry.org Similarly, the reaction of 5-aminopyrazoles with azlactones (4-arylidene-2-phenyloxazol-5(4H)-ones) can be performed as a one-pot synthesis. nih.gov An initial solvent-free reaction to form an intermediate, followed by heating in a superbasic medium (t-BuOK/DMSO), leads to the elimination of a benzamide molecule and the formation of 4-arylpyrazolo[3,4-b]pyridin-6-ones in high yields. nih.gov

Chemical Reactivity and Derivatization of 4 Ethynyl 3,5 Dimethyl 1h Pyrazole

Reactions Involving the Ethynyl (B1212043) Functionality

The presence of a terminal alkyne group makes 4-ethynyl-3,5-dimethyl-1H-pyrazole a prime candidate for a variety of addition and cycloaddition reactions. These reactions are fundamental to its application in constructing more complex molecular architectures.

Click Chemistry Applications and their Chemical Scope

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The ethynyl group of this compound is an excellent participant in these types of transformations. tcichemicals.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its efficiency and regioselectivity in forming 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgnih.govorganic-chemistry.org This reaction involves the coupling of a terminal alkyne, such as this compound, with an azide (B81097) in the presence of a copper(I) catalyst. nih.govrsc.org The reaction is significantly accelerated compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and proceeds under mild conditions, often in aqueous environments. organic-chemistry.org

The versatility of the CuAAC reaction allows for the conjugation of the this compound moiety to a wide array of molecules, provided they bear an azide group. This has led to its use in synthesizing potential pharmaceutical agents and functional materials. tcichemicals.comnih.gov The resulting triazole ring is chemically stable, acting as a robust linker between different molecular fragments. tcichemicals.com

Table 1: Key Features of CuAAC with this compound

FeatureDescription
Reactants This compound, Organic Azide
Catalyst Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)
Product 1,4-disubstituted 1,2,3-triazole
Regioselectivity High, exclusively forms the 1,4-isomer
Reaction Conditions Mild, often in aqueous or organic solvents
Advantages High yields, rapid reaction rates, broad functional group tolerance

For applications in biological systems where the toxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cnrsc.org SPAAC utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst. magtech.com.cnnih.gov While this compound itself is not a strained alkyne, it can be derivatized to incorporate a strained ring system, or it can react with a molecule containing a strained alkyne and an azide group in a sequential manner.

The principle of bioorthogonality, where a reaction can proceed in a living system without interfering with native biochemical processes, is central to the utility of SPAAC. magtech.com.cnnih.gov This has made it an invaluable tool for in vivo imaging and proteomics. nih.govnih.gov

Other [3+2] Cycloaddition Reactions (e.g., with Azomethine Imines, Nitrones)

Beyond reactions with azides, the ethynyl group of this compound can participate in [3+2] cycloaddition reactions with other 1,3-dipoles, such as azomethine imines and nitrones. nih.govresearchgate.netmdpi.com Azomethine ylides, which are 1,3-dipoles containing a nitrogen atom, react with alkynes to form five-membered nitrogen-containing heterocycles like pyrrolidines and pyrrolines. wikipedia.org These reactions expand the synthetic utility of this compound, providing access to a diverse range of heterocyclic structures. nih.govnih.gov The reaction with azomethine imines, for instance, can lead to the formation of pyrazolidinone derivatives. nih.gov

Diels-Alder Reactions and in situ Generated Allenoylpyrazole Intermediates

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. masterorganicchemistry.com While the ethynyl group itself is a dienophile, it can be transformed in situ into a more reactive species. For instance, under certain conditions, this compound could potentially isomerize to an allenoylpyrazole intermediate. This highly reactive allene (B1206475) could then participate as the 2π-electron component in a Diels-Alder reaction with a suitable diene. raineslab.comnih.gov This transformation would lead to the formation of complex cyclic adducts. The reactivity in Diels-Alder reactions is often enhanced when the dienophile has electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.com

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring of this compound is an aromatic heterocycle and exhibits its own characteristic reactivity. Pyrazoles are generally π-excessive systems, making them susceptible to electrophilic attack, particularly at the C4 position. chim.it However, in this specific compound, the C4 position is already substituted with the ethynyl group.

The nitrogen atoms of the pyrazole ring also play a crucial role in its reactivity. chim.it The pyridine-like nitrogen atom can act as a nucleophile or a base and can be a site for alkylation or coordination to metal centers. The pyrrole-like nitrogen, when unsubstituted (as in the 1H-pyrazole tautomer), can undergo N-substitution reactions. The electronic properties of the pyrazole ring can be modulated by the substituents at positions 3 and 5, which in this case are methyl groups. These electron-donating groups can influence the nucleophilicity and basicity of the ring nitrogens. The pyrazole ring itself is generally stable to many reaction conditions, allowing for a wide range of transformations to be carried out on the ethynyl substituent without affecting the core heterocyclic structure. rsc.orgpreprints.org

N-Alkylation and N-Derivatization Strategies

The nitrogen atoms of the pyrazole ring are nucleophilic centers that readily undergo alkylation and other derivatization reactions. These modifications are crucial for modulating the electronic properties and biological activity of the resulting molecules. A variety of methods have been developed for the N-alkylation of pyrazoles, often employing alkyl halides under basic conditions or leveraging transition-metal catalysis. researchgate.net

A notable and efficient method for N-alkylation involves the use of trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. researchgate.net This approach provides a powerful alternative to traditional methods that may require harsh bases or high temperatures. For instance, the reaction of 3,5-dimethyl-1H-pyrazole with various phenethyl and benzhydryl trichloroacetimidates proceeds in good yields. researchgate.net When unsymmetrical pyrazoles are used, a mixture of regioisomers is typically observed, with steric hindrance dictating the major product. researchgate.net

The following table showcases representative examples of N-alkylation reactions on pyrazole scaffolds, demonstrating the versatility of these synthetic strategies.

Pyrazole SubstrateAlkylating Agent/ConditionsProductYield (%)
4-Chloropyrazole2-(4-Methoxyphenyl)ethyl trichloroacetimidate, CSA4-Chloro-1-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole71
4-Chloropyrazole2-(Naphthalen-2-yl)ethyl trichloroacetimidate, CSA4-Chloro-1-[2-(naphthalen-2-yl)ethyl]-1H-pyrazole78
3,5-Dimethylpyrazole1-Phenylethyl trichloroacetimidate, CSA3,5-Dimethyl-1-(1-phenylethyl)-1H-pyrazole52
4-Methylpyrazole1-Phenylethyl trichloroacetimidate, CSA4-Methyl-1-(1-phenylethyl)-1H-pyrazole62

Data sourced from references researchgate.netcommonorganicchemistry.com. CSA: Camphorsulfonic acid.

Furthermore, N-derivatization is not limited to simple alkylation. Reactions with bromoacetone (B165879) can introduce acetonyl groups, and in some cases, lead to intramolecular cyclizations, forming tricyclic products. mdpi.com These strategies highlight the rich chemistry of the pyrazole nitrogen atoms, providing access to a diverse range of N-functionalized derivatives.

Functionalization at Ring Carbon Positions (e.g., C-4)

The C-4 position of the pyrazole ring, particularly when unsubstituted, is a prime site for electrophilic substitution and other functionalization reactions. The ethynyl group in this compound is a highly reactive handle for a plethora of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions.

One effective strategy for C-4 functionalization is the direct thio- or selenocyanation of the pyrazole skeleton. This can be achieved using a hypervalent iodine-mediated electrophilic approach under mild conditions. prepchem.com For example, 3,5-dimethyl-1-phenyl-1H-pyrazole reacts with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN) in the presence of (dichloroiodo)benzene (PhICl₂) to yield the corresponding C-4 functionalized products. prepchem.com

Cross-coupling reactions are also a powerful tool for modifying the C-4 position. For instance, 4-halo-pyrazoles can undergo palladium- or copper-catalyzed alkylamino coupling reactions. globalresearchonline.net The choice of catalyst is crucial, with palladium catalysts being more suitable for aromatic or bulky amines, while copper catalysts are favored for alkylamines with β-hydrogens. globalresearchonline.net

A prominent example of C-4 functionalization is the Sonogashira cross-coupling reaction. (E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene, which has an iodine atom at the C-4 position, can be coupled with various terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst to introduce a range of substituted ethynyl groups at this position. researchgate.net

The following table summarizes key C-4 functionalization reactions on pyrazole cores.

Pyrazole SubstrateReagents/ConditionsProductYield (%)
3,5-Dimethyl-1-phenyl-1H-pyrazoleNH₄SCN, PhICl₂4-Thiocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole85
3,5-Dimethyl-1-phenyl-1H-pyrazoleKSeCN, PhICl₂4-Selenocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole78
(E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazeneEthynylbenzene, Pd(PPh₃)₂Cl₂, CuI, TEA(E)-1,2-Bis(3-methyl-1-phenyl-4-(phenylethynyl)-1H-pyrazol-5-yl)diazene75
(E)-1,2-Bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene1-Ethynyl-4-(tert-butyl)benzene, Pd(PPh₃)₂Cl₂, CuI, TEA(E)-1,2-Bis(4-((4-tert-butylphenyl)ethynyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene50

Data sourced from references prepchem.comresearchgate.net. TEA: Triethylamine.

Oxidation and Reduction Reactions of Pyrazole Derivatives

While the pyrazole ring itself is generally stable to oxidation and reduction, substituents on the ring can undergo these transformations, providing pathways to further derivatization.

Oxidative reactions can lead to the formation of novel coupled products. For example, the oxidative dehydrogenative coupling of pyrazol-5-amines can selectively form azopyrrole derivatives. researchgate.net This reaction involves both iodination and oxidation, installing a C-I bond and an N-N bond simultaneously. researchgate.net

The reduction of pyrazole derivatives, particularly those bearing nitro groups, is a common and useful transformation. The nitro group is a versatile functional group that can be readily reduced to an amino group, which can then be further modified. For instance, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, synthesized from the condensation of 4-nitrophenylhydrazine (B89600) and acetylacetone (B45752), possesses a nitro group that is susceptible to reduction. preprints.orgresearchgate.net

The reduction of nitroaryl pyrazoles to their corresponding aminoaryl derivatives can be achieved using various reducing agents. A common method involves catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comprepchem.com Other effective systems include iron in acidic media or tin(II) chloride. researchgate.netcommonorganicchemistry.com For example, 3-(4-nitrophenyl)-pyrazole can be reduced to 3-(4-aminophenyl)-pyrazole in high yield using Raney nickel and hydrazine (B178648) hydrate (B1144303). prepchem.com

The following table illustrates the reduction of a nitro-substituted pyrazole.

SubstrateReagents/ConditionsProductYield (%)
3-(4-Nitrophenyl)-pyrazoleRaney nickel, Hydrazine hydrate, Methanol3-(4-Aminophenyl)-pyrazole~80

Data sourced from reference prepchem.com.

Tandem Reactions and Rearrangements Involving Pyrazole Scaffolds

Pyrazole scaffolds can participate in elegant tandem reactions and rearrangements, leading to the rapid construction of complex molecular architectures. These processes often involve multiple bond-forming events in a single operation, offering high synthetic efficiency.

One such example is the synthesis of 3,4,5-trisubstituted pyrazoles through a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates. wikipedia.org This palladium-catalyzed reaction proceeds through the formation of a vinyl diazoacetate intermediate, which then undergoes a 6π-electrocyclization to form the pyrazole ring. wikipedia.org

Rearrangements of the pyrazole core are also known. The van Alphen-Hüttel rearrangement, for example, involves the thermal isomerization of 3H-pyrazoles to 1H-pyrazoles. organic-chemistry.org This rearrangement can proceed through the migration of a substituent from the C-3 position to one of the nitrogen atoms. organic-chemistry.org

Another intriguing transformation is the globalresearchonline.netwikipedia.org-Wittig-type rearrangement of propargyl/allyl-oxy-pyrazolones. The reaction of 1,2-diaza-1,3-dienes with propargyl alcohol can proceed through a sequence of a Michael-type nucleophilic attack, cyclization, and a globalresearchonline.netwikipedia.org-Wittig rearrangement to afford highly functionalized pyrazol-5(4H)-ones.

These examples underscore the utility of pyrazole derivatives in complex chemical transformations, enabling the synthesis of diverse and structurally unique compounds.

Applications in Advanced Materials Science and Engineering

Development of Organic Electronic and Functional Materials

The pyrazole (B372694) nucleus is a foundational component in the design of novel organic functional materials. nih.gov Pyrazole derivatives are integral to the synthesis of materials with applications in organic electronics and specialized polymers. nih.govdntb.gov.ua The presence of the ethynyl (B1212043) group on the 4-Ethynyl-3,5-dimethyl-1H-pyrazole scaffold provides a reactive site for polymerization and incorporation into larger conjugated systems, which are essential for electronic materials.

A notable application of pyrazole-based structures is in the creation of microporous organic polymers (MOPs). For instance, a pyrazole-based MOP was synthesized through the Scholl coupling of 3,5-diphenyl-1H-pyrazole. researchgate.net This process creates a stable, porous material. Such polymers, derived from building blocks like pyrazole, have demonstrated significant capacity for carbon dioxide capture, highlighting their role in developing materials for environmental applications. researchgate.net The inherent properties of the pyrazole ring, combined with the versatility of the ethynyl group, allow for the construction of complex polymeric frameworks with tailored functionalities for applications ranging from gas storage to catalysis. researchgate.net

Photophysical Properties and their Utilization in Optical Materials and Fluorescent Probes

Pyrazole derivatives are a subject of intense research due to their intriguing photophysical properties, which are harnessed in the creation of optical materials and fluorescent sensors. mdpi.com The electronic characteristics of the pyrazole ring can be fine-tuned through substitution, influencing the molecule's absorption and emission of light.

The synthesis of donor-acceptor chromophores is a key area where pyrazole derivatives find application. These molecules, which can be formed via reactions like the Knoevenagel condensation with pyrazole-carbaldehydes, are crucial for developing materials used in photoelectronics. mdpi.com Furthermore, specific pyrazole-containing compounds have been engineered to act as fluorescent sensors. These sensors can detect the presence of various ions through mechanisms like electron transfer from a receptor part of the molecule to the pyrazole-based fluorophore, a process that is altered upon ion complexation. nih.gov

Detailed studies on novel pyrazole-based heterojunctions reveal their potential in photovoltaic applications. A synthesized compound, APPQ, demonstrated promising optical and electronic properties suitable for such devices. researchgate.net

Table 1: Photophysical and Photovoltaic Properties of a Pyrazole-Based Heterojunction (APPQ/n-Si)

Parameter Value Reference
Band Gap Energy (Eg) 2.3 eV researchgate.net
Photoluminescence Emission Peak ~580 nm researchgate.net
Open-Circuit Voltage (Voc) 0.62 V researchgate.net
Short-Circuit Current (Isc) 5.1 x 10-4 A/cm² researchgate.net
Maximum Output Power (Pmax) 0.247 mW/cm² researchgate.net

This table presents data for the novel compound 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ) as part of a heterojunction device, illustrating the potential of pyrazole derivatives in optical and electronic materials.

Role as Versatile Material Building Blocks

The term "building block" aptly describes compounds that serve as fundamental starting materials for constructing more complex molecules. cymitquimica.comcymitquimica.com Pyrazole derivatives, including this compound, are recognized as highly versatile building blocks in materials science, polymer chemistry, and organic synthesis. cymitquimica.combldpharm.comosi.lv

The utility of this compound as a building block is largely attributed to its terminal alkyne (ethynyl) functionality, which makes it an ideal component for "click chemistry". nih.gov Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. tcichemicals.com The premier example is the copper-catalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), which forms a stable 1,2,3-triazole ring. nih.govresearchgate.net

This reaction is exceptionally modular and has been widely implemented in materials science for:

Polymer Synthesis: Creating block copolymers and functionalized polymers. umich.edu

Surface Modification: Attaching molecules to the surfaces of materials to alter their properties. researchgate.netumich.edu

Bioconjugation: Linking molecules to biological systems. nih.gov

The ethynyl group on this compound allows it to be "clicked" onto other molecules or polymer chains that have been functionalized with an azide group. This provides a powerful and efficient method for constructing complex, functional materials from simple, readily available components. tcichemicals.com The stability and reliability of this reaction have made it an indispensable tool for materials discovery. umich.edu

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in 4-Ethynyl-3,5-dimethyl-1H-pyrazole Systems

The pyrazole (B372694) ring is a versatile building block for constructing hydrogen-bonded networks due to the presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This dual functionality allows for the formation of robust N-H···N hydrogen bonds, which are the primary driving force for self-assembly in many pyrazole systems.

Formation of Supramolecular Synthons and Tectons from Pyrazoles

The reliability of the N-H···N pyrazole synthon makes it a powerful tool in crystal engineering for the design of new materials with desired topologies.

Self-Assembly into Ordered Architectures (e.g., Dimers, Trimers, Polymeric Structures, Noncovalent Organic Frameworks)

The interplay of hydrogen bonding and other weak intermolecular forces directs the self-assembly of this compound into various ordered architectures. Based on studies of similar pyrazoles, several motifs can be anticipated:

Dimers and Trimers: Cyclic assemblies of two or three pyrazole units linked by N-H···N hydrogen bonds are common, particularly when steric hindrance from substituents prevents the formation of extended chains.

Polymeric Structures (Catems): The most prevalent motif for 1H-pyrazoles is the formation of one-dimensional chains, often referred to as catemers, through a repeating N-H···N hydrogen bond pattern. The substituent at the 4-position can influence the conformation of this chain.

Noncovalent Organic Frameworks (NOFs): By designing pyrazole-based tectons with specific geometries, it is possible to construct two- or three-dimensional networks held together by non-covalent interactions. While not specifically documented for this compound, the fundamental principles of pyrazole-based self-assembly suggest its potential as a building block for such frameworks.

A study on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles demonstrated that the nature of the 'X' substituent dictates the resulting supramolecular structure. For example, a nitro-substituted compound formed polymeric catemers, while an amino-substituted analog resulted in a 2D hydrogen-bonded network. This highlights the critical role of the 4-substituent in directing the self-assembly process.

Crystallographic Analysis and Structural Elucidation of Supramolecular Assemblies (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of molecules in the solid state. This technique provides detailed information about bond lengths, bond angles, and the nature of intermolecular interactions, which are crucial for understanding the supramolecular chemistry of a compound.

Although a specific crystal structure for this compound was not found in the searched literature, crystallographic data for analogous compounds are available. For instance, the crystal structures of various 4-halogenated-1H-pyrazoles have been determined, revealing how changes in the 4-substituent from fluorine to iodine affect the packing motif, leading to either trimeric units or catemeric chains. Similarly, the analysis of 3,5-dimethyl-4-aryl-1H-pyrazoles has provided detailed insights into their hydrogen-bonded structures.

Table 1: Representative Crystallographic Data for Analogous Pyrazole Compounds

Compound Crystal System Space Group Supramolecular Motif Reference
4-chloro-1H-pyrazole Monoclinic P2₁/n Trimer
4-bromo-1H-pyrazole Monoclinic P2₁/n Trimer
4-fluoro-1H-pyrazole Orthorhombic P2₁2₁2₁ Catemer
4-iodo-1H-pyrazole Orthorhombic Cmc2₁ Catemer
3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole Monoclinic P2₁/c Catemer

This table presents data for analogous compounds to illustrate the types of structures that could be expected for this compound.

Hirshfeld Surface Analysis for Understanding Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), it is possible to identify the specific atoms involved in interactions and their relative importance.

For pyrazole derivatives, Hirshfeld analysis typically reveals the dominant role of N-H···N hydrogen bonds, which appear as distinct red regions on the dnorm surface. The analysis also allows for the quantification of other, weaker interactions, such as C-H···π, π-π stacking, and van der Waals forces, which collectively determine the final crystal packing. In the study of 3,5-dimethyl-4-aryl-1H-pyrazoles, Hirshfeld surface analysis was used to confirm the nature of the hydrogen-bonding networks and to analyze other close contacts within the crystal structures. For example, the analysis of 3,5-dimethyl-4-(4-aminophenyl)-1H-pyrazole showed significant contributions from H···H, N···H, and C···H contacts, providing a detailed picture of the forces governing its 2D network assembly.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
3,5-dimethyl-4-aryl-1H-pyrazole
4-chloro-1H-pyrazole
4-bromo-1H-pyrazole
4-fluoro-1H-pyrazole
4-iodo-1H-pyrazole
3,5-dimethyl-4-(4-nitrophenyl)-1H-pyrazole

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are used to investigate the electronic structure and properties of many-electron systems, such as organic molecules. rsc.org These calculations can predict a wide range of molecular properties with a good balance of accuracy and computational cost. For pyrazole (B372694) derivatives, DFT has been successfully used to explore geometry, electronic behavior, and reactivity. researchgate.netderpharmachemica.com

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate equilibrium bond lengths, bond angles, and dihedral angles. researchgate.netderpharmachemica.com

For 4-Ethynyl-3,5-dimethyl-1H-pyrazole, a geometry optimization would reveal the precise spatial arrangement of the pyrazole ring, the two methyl groups, and the linear ethynyl (B1212043) substituent. Studies on similar molecules, such as (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, have shown a high correlation between theoretical and experimental values for structural parameters. researchgate.netderpharmachemica.com In another example, the structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole was analyzed, showing a twisted conformation between the pyrazole and benzene (B151609) rings. researchgate.net A theoretical optimization of this compound would provide a foundational dataset for all other computational property predictions.

Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Ring (Based on related structures) Note: This table is illustrative and based on general findings for pyrazole derivatives. Specific values for this compound would require a dedicated DFT calculation.

ParameterTypical Calculated Value (Å or °)
N-N Bond Length~1.35 Å
C=N Bond Length~1.33 Å
C-C (ring) Bond Length~1.39 - 1.42 Å
C-N Bond Length~1.37 Å
N-N-C Angle~105 - 112°
C-N-C Angle~108 - 110°

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential - MESP)

The electronic structure of a molecule governs its chemical behavior. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity, stability, and the electronic excitation properties of a molecule. nih.govresearchgate.net A small energy gap suggests that a molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the ethynyl group, while the LUMO would also be distributed across the π-system. DFT calculations provide quantitative values for these orbital energies. materialsciencejournal.org

The Molecular Electrostatic Potential (MESP) map is another crucial tool derived from electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. derpharmachemica.com These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MESP would likely show a negative potential around the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl group, indicating these as likely sites for electrophilic interaction.

Table 2: Calculated Electronic Properties for a Representative Pyrazole Derivative Note: Data extracted from a study on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate to illustrate typical DFT outputs. materialsciencejournal.org

ParameterValue (eV)
HOMO Energy-7.06
LUMO Energy-2.54
HOMO-LUMO Gap (ΔE)4.52
Ionization Potential7.06
Electron Affinity2.54

Reactivity Descriptors and Fukui Functions

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include electronegativity, chemical hardness, softness, and the electrophilicity index, all of which can be calculated from HOMO and LUMO energies. researchgate.netmaterialsciencejournal.org

Fukui functions are local reactivity descriptors that indicate which atoms within a molecule are most likely to participate in a chemical reaction. researchgate.net The Fukui function f(r) helps to identify the sites for nucleophilic attack (where an electrophile is most likely to react) and electrophilic attack (where a nucleophile is most likely to react). mdpi.com For pyrazole derivatives, the unique properties are often attributed to electrophilic substitution reactions, particularly at position 4. nih.gov A Fukui function analysis for this compound would precisely map the reactivity of each atomic site, confirming the susceptibility of the ring positions and the ethynyl group to different types of chemical attack.

Spectroscopic Property Prediction and Validation (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. rsc.org These theoretical frequencies, when appropriately scaled to account for systematic errors, often show excellent agreement with experimental FT-IR spectra. derpharmachemica.com For this compound, a calculated IR spectrum would predict characteristic peaks for the C≡C stretch of the ethynyl group (typically ~2100-2260 cm⁻¹), C-H stretches, N-H stretch, and various ring vibrations.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. These predictions are instrumental in assigning experimental spectra. For complex molecules, computational analysis can help resolve ambiguities in signal assignment. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate electronic transitions and predict UV-Vis absorption spectra. materialsciencejournal.org The calculations provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π→π*). For this compound, TD-DFT would predict the electronic transitions involving the conjugated π-system of the pyrazole and ethynyl moieties.

Non-Linear Optical (NLO) Property Investigations

Molecules with extended π-conjugation and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Several pyrazole derivatives have been identified as good candidates for NLO applications. nih.gov Computational chemistry, specifically DFT, can be used to calculate the first-order hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. The presence of the ethynyl group in this compound provides π-conjugation, suggesting it may possess NLO properties. A theoretical investigation would involve calculating the hyperpolarizability to assess its potential as an NLO material. nih.gov

Conformational Analysis and Energetics

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. mdpi.com While the pyrazole ring itself is rigid, substituents can often rotate. For this compound, the primary conformational flexibility would involve the rotation of the methyl groups. While this is a relatively simple case, in more complex pyrazole derivatives, understanding the preferred conformations and the energy barriers for rotation is crucial for explaining their interaction with biological receptors or their crystal packing. nih.gov Computational methods can map the potential energy surface associated with bond rotations, identifying the most stable conformers and the transition states between them. mdpi.com

Molecular Docking Studies in Rational Design Approaches

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is a cornerstone of rational drug design, allowing researchers to simulate the interaction between a small molecule (ligand), such as this compound, and the binding site of a target protein. By predicting the binding mode and affinity, molecular docking can elucidate the potential of a compound as an inhibitor or modulator of a specific biological target, thereby guiding the synthesis and development of new therapeutic agents.

While specific molecular docking studies exclusively featuring this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous computational investigations. These studies provide a strong framework for understanding how this compound could be assessed for its therapeutic potential. The general approach involves the use of software like AutoDock, Glide, or Gold to dock the ligand into the active site of a protein of interest. nih.gov The results are then analyzed to determine the binding energy, which indicates the strength of the interaction, and to visualize the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound would be generated and optimized using computational chemistry software. The docking simulation would then be performed, generating a series of possible binding poses for the ligand within the protein's active site. These poses are then scored based on a scoring function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most likely binding mode.

The data generated from such a study would be crucial for the rational design of more potent and selective inhibitors. For example, if the docking results indicated that the ethynyl group was in proximity to a polar residue, medicinal chemists might consider replacing it with a group capable of forming a hydrogen bond to improve binding affinity. Conversely, if the docking pose revealed steric clashes, modifications to the pyrazole substituents could be proposed to achieve a better fit.

While awaiting specific experimental docking data for this compound, the extensive body of research on analogous pyrazole compounds provides a solid foundation for predicting its potential interactions and guiding its future investigation as a bioactive molecule. The integration of such computational predictions with experimental validation is a powerful strategy in modern drug discovery. nih.gov

Illustrative Data from a Hypothetical Docking Study of a Pyrazole Derivative

The following table represents the type of data that would be generated from a molecular docking study of a pyrazole compound against a panel of protein kinases. This data is for illustrative purposes and does not represent actual experimental results for this compound.

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesHydrogen Bonds
VEGFR-22OH4-8.5Cys919, Asp1046, Glu8852
CDK21HCK-7.9Leu83, Lys33, Asp863
p38 MAPK3S3I-9.2Met109, Gly110, Lys532
EGFR2J6M-8.1Met793, Leu718, Asp8551

Mechanistic Investigations and Rational Design Approaches in Medicinal Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives has evolved from classical condensation reactions to sophisticated, modern methods. Elucidating the underlying reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and achieving desired regioselectivity.

The most fundamental and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a reaction first described by Knorr. nih.gov The mechanism involves an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. researchgate.net For instance, the reaction between acetylacetone (B45752) and hydrazine hydrate (B1144303) is a classic route to produce 3,5-dimethylpyrazole. researchgate.net

For a compound like 4-Ethynyl-3,5-dimethyl-1H-pyrazole , synthetic pathways often start with a pre-functionalized pyrazole core or involve the reaction of precursors bearing the required substituents. A plausible modern approach involves the Cope-type hydroamination of a 1,3-diyne intermediate in the presence of hydrazine. semanticscholar.org This method, adaptable to continuous-flow synthesis, offers direct access to 3,5-disubstituted pyrazoles from readily available terminal alkynes. semanticscholar.org The mechanism is believed to proceed through the formation of the 1,3-diyne via oxidative homocoupling of a terminal alkyne, followed by a nucleophilic attack of hydrazine. semanticscholar.org

Kinetic studies and computational methods like Density Functional Theory (DFT) have been employed to shed light on these reaction pathways. For example, in the synthesis of 4-amino-3,5-dimethyl pyrazole, in-line FT-IR spectroscopy combined with independent component analysis (ICA) was used to monitor the reaction, identify intermediates, and deduce the synthesis mechanism, with DFT calculations corroborating the findings. rsc.org Such studies help in understanding substituent effects and rationalizing the observed regioselectivity in reactions involving unsymmetrical precursors. mdpi.comresearchgate.net

Multicomponent reactions (MCRs) have also gained prominence for synthesizing highly substituted pyrazoles in a single step, offering high atom and step economy. nih.govdoaj.org These complex transformations often involve a cascade of reactions, and understanding their plausible mechanisms is an active area of research. nih.gov

Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. rsc.org For pyrazole derivatives, SAR studies have been instrumental in optimizing lead compounds for various therapeutic targets. nih.govresearchgate.net

The pyrazole ring itself is considered a bioisostere of an aryl group, which can enhance properties like lipophilicity and solubility. nih.gov While the core often doesn't interact directly with the target, it serves as a crucial scaffold, positioning the key interacting substituents in the optimal orientation within a receptor's binding pocket. nih.gov

Key regions for modification in SAR studies of pyrazoles include:

N1-position: Substitution at this position significantly impacts the compound's physicochemical properties and binding affinity. In a study on meprin inhibitors, introducing lipophilic methyl or phenyl groups at the N1-position of 3,5-diphenylpyrazole (B73989) decreased activity, suggesting that an unsubstituted N-H may be favorable for certain interactions. nih.gov

C3- and C5-positions: The substituents at these positions are often critical for target engagement. For N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, having 3,5-dialkyl substitution on the pyrazole ring was found to be important for activity, as unsubstituted or mono-substituted analogs were inactive. acs.org The size and electronic properties of these substituents can have a significant impact on potency. acs.org

C4-position: Modification at the C4 position can modulate the electronic nature and steric profile of the molecule. The introduction of an ethynyl (B1212043) group at this position in This compound introduces a rigid, linear moiety capable of participating in various non-covalent interactions, including π-stacking and hydrogen bonding, which can be explored in SAR studies.

The table below summarizes general SAR findings for pyrazole derivatives based on substituent positions.

PositionSubstituent TypeGeneral Impact on ActivityReference
N1 H (unsubstituted)Often crucial for hydrogen bonding; can be favorable for certain targets. nih.gov
Alkyl/ArylModulates lipophilicity and steric bulk; can either increase or decrease activity depending on the target. nih.gov
C3 & C5 Alkyl/ArylCritical for target recognition and binding affinity; steric and electronic properties are key. acs.org
C4 Various groupsInfluences the overall shape, electronic properties, and potential for additional interactions. researchgate.net

Systematic biological screening of derivatives of 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole against insect pests has confirmed that modifications to the pyrazole heterocycle lead to significant differences in insecticidal activity, highlighting the importance of SAR in agrochemical research as well. nih.gov

Mechanistic Studies of Molecular Interactions with Biological Targets

Understanding how pyrazole-based molecules interact with their biological targets at a molecular level is key to rational drug design. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. nih.gov

The pyrazole ring, with its two adjacent nitrogen atoms, can act as both a hydrogen bond donor (N-H) and acceptor. researchgate.net This dual capability allows for versatile binding modes. For example, in many anti-inflammatory pyrazole drugs, while the ring itself may not form direct bonds, it positions other functional groups, like carbonyls, to form hydrogen bonds with amino acid residues in the active site of enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov

The specific substituents on the pyrazole ring dictate the primary interactions. For This compound , the key interacting groups would be:

The Pyrazole Ring: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein.

The Ethynyl Group: The triple bond of the ethynyl group can act as a hydrogen bond acceptor. Its linear geometry and π-system can also lead to specific interactions within a binding pocket.

The Dimethyl Groups: These non-polar methyl groups at the C3 and C5 positions contribute to hydrophobic (van der Waals) interactions, often fitting into hydrophobic pockets within the target protein, which can significantly enhance binding affinity. acs.org

Molecular docking studies on pyrazole derivatives have visualized these interactions. For instance, pyrazolo-acridine hybrids designed as potential anticancer agents were shown through docking to fit within the target's active site, with their activity correlated to the strength and nature of these non-covalent interactions. researchgate.net Similarly, studies on pyrazole-based inhibitors of the ryanodine (B192298) receptor in insects confirmed that these compounds act by inducing calcium release from the endoplasmic reticulum, a mechanism elucidated through electrophysiology experiments. nih.gov

Computational Design and Predictive Modeling for Bioactive Pyrazole Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of new molecules, including pyrazole derivatives. eurasianjournals.com These methods offer a cost-effective and efficient way to screen virtual libraries, optimize lead compounds, and understand complex molecular phenomena. eurasianjournals.comnih.gov

Key computational approaches used for pyrazole derivatives include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrazoles, 2D- and 3D-QSAR models have been successfully developed to predict anticancer activity against various cell lines, helping to design new derivatives with enhanced potency. nih.govinnovareacademics.in

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. mdpi.com Docking studies have been widely used to elucidate the binding modes of pyrazole derivatives with targets like COX-2, human peroxiredoxin 5, and various kinases, revealing key interactions that contribute to their inhibitory activity. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, assessing the stability of the binding mode predicted by docking. eurasianjournals.commdpi.com This method has been used to confirm the stability of pyrazole derivatives within the active sites of their targets. mdpi.com

Density Functional Theory (DFT): DFT and other quantum mechanical calculations offer detailed information about the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of pyrazole derivatives. eurasianjournals.comnih.gov These calculations help in understanding reaction mechanisms and predicting properties like nonlinear optical (NLO) behavior. nih.gov

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyrazole derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.commdpi.com

The table below outlines the application of these computational methods in the study of pyrazole derivatives.

Computational MethodApplication in Pyrazole ResearchKey InsightsReference(s)
QSAR Predicting anticancer and anti-inflammatory activity.Identifies key structural descriptors for enhanced bioactivity. nih.govinnovareacademics.in
Molecular Docking Elucidating binding modes with enzymes (e.g., COX-2, kinases).Reveals specific hydrogen bonding, hydrophobic, and π-stacking interactions. nih.govmdpi.com
MD Simulations Assessing the stability of ligand-protein complexes.Confirms the stability of predicted binding poses over time. eurasianjournals.commdpi.com
DFT Calculations Studying electronic structure and reaction mechanisms.Provides energy gaps, charge distributions, and reactivity insights. eurasianjournals.comnih.gov
ADMET Prediction Forecasting pharmacokinetic and toxicity profiles.Helps in early-stage selection of drug-like candidates. mdpi.commdpi.com

These computational strategies facilitate a cycle of design, prediction, synthesis, and testing, significantly accelerating the development of new bioactive pyrazole derivatives. semanticscholar.org

Q & A

Q. What are the optimal synthetic routes for preparing 4-ethynyl-3,5-dimethyl-1H-pyrazole?

Methodological Answer: The compound can be synthesized via N-alkylation reactions under microwave irradiation or reflux conditions. For example, alkylation of 3,5-dimethyl-1H-pyrazole with propargyl bromide in ionic liquids (e.g., [BMIM][BF₄]) under nitrogen at 60–80°C for 4–6 hours yields the ethynyl derivative. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) . Characterization via FT-IR (C≡C stretch at ~2100 cm⁻¹) and ¹H NMR (ethynyl proton at δ 2.5–3.0 ppm) is critical .

Q. How can structural ambiguities in crystallographic data for pyrazole derivatives be resolved?

Methodological Answer: Use dual refinement strategies in SHELX programs (e.g., SHELXL for small-molecule crystallography). For example, resolve electron density discrepancies near the ethynyl group by testing alternate conformations and applying restraints to bond lengths (C≡C: 1.20 Å). Validate with residual density maps and R-factor convergence (R₁ < 5%) .

Q. What spectroscopic techniques are essential for characterizing substituent effects in pyrazole derivatives?

Methodological Answer: Combine ¹H/¹³C NMR (e.g., δ 2.1–2.4 ppm for methyl groups, δ 6.5–7.5 ppm for aromatic protons) and FT-IR (N-H stretch at ~3200 cm⁻¹). For electronic effects, UV-Vis spectroscopy (λmax ~260–280 nm for π→π* transitions) and cyclic voltammetry (redox peaks at −0.5 to +1.2 V vs. Ag/AgCl) are recommended .

Advanced Research Questions

Q. How do steric and electronic effects of the ethynyl group influence catalytic activity in transition-metal complexes?

Methodological Answer: Synthesize Pd(II) or Pt(II) complexes (e.g., [PdCl₂(3,5-dimethyl-1H-pyrazole)(ligand)]) and compare catalytic performance in cross-coupling reactions. Ethynyl groups enhance π-backbonding, stabilizing low oxidation states. Use X-ray crystallography (ORTEP-3 ) to confirm distorted square-planar geometry and DFT calculations (B3LYP/6-31G*) to quantify ligand-metal charge transfer .

Q. What strategies mitigate contradictions in biological activity data for pyrazole-based anticancer agents?

Methodological Answer: Address discrepancies (e.g., IC₅₀ variability across cell lines) by standardizing assay conditions:

  • Use Jurkat (leukemia) and HEK293 (normal) cell lines for cytotoxicity screening (MTT assay, 48–72 h incubation).
  • Validate target engagement via Western blot (apoptosis markers: caspase-3 cleavage) .
  • Control for solubility (DMSO concentration ≤0.1%) and metabolic interference .

Q. How can computational methods predict reactivity conflicts in ethynyl-pyrazole derivatives?

Methodological Answer: Perform molecular docking (AutoDock Vina) to assess binding to HCV NS5B polymerase (PDB: 3FQK). Optimize substituent orientation using QSAR models (r² > 0.85). Cross-validate with experimental IC₅₀ data (e.g., compound 8 in inhibits NS5B at 2.3 µM).

Notes

  • Avoid commercial sources (e.g., BenchChem ).
  • Structural ambiguities require multi-method validation (XRD, NMR, computational) .
  • Biological assays must include both cancerous and normal cell lines to assess selectivity .

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